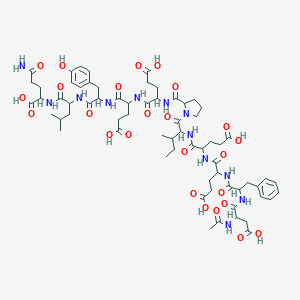
p-Iodoclonidine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
p-Iodoclonidine hydrochloride is a partial agonist of the α2-adrenergic receptor . This receptor is a type of G protein-coupled receptor that is widely distributed in the body and plays a crucial role in the central and peripheral nervous system .
Mode of Action
As a partial agonist, this compound binds to the α2-adrenergic receptor with high affinity . This binding results in the inhibition of adenylate cyclase activity, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP) . The reduction in cAMP levels leads to various physiological responses, including a decrease in neurotransmitter release .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylate cyclase-cAMP pathway . By inhibiting adenylate cyclase, this compound prevents the conversion of ATP to cAMP, a key second messenger involved in many biological processes . The downstream effects of this inhibition can vary depending on the specific cell type and physiological context .
Pharmacokinetics
As a hydrochloride salt, it is soluble in water , which may facilitate its absorption and distribution in the body.
Result of Action
One of the key cellular effects of this compound is the potentiation of platelet aggregation induced by ADP . This suggests that the compound may influence blood clotting processes . Additionally, it has been shown to inhibit epinephrine-induced platelet aggregation .
Biochemical Analysis
Biochemical Properties
p-Iodoclonidine hydrochloride is a partial agonist of the α2-adrenergic receptor . It also has minimal agonist activity in inhibiting adenylate cyclase in platelet membranes . This interaction with adenylate cyclase and the α2-adrenergic receptor suggests that this compound may play a role in the regulation of cyclic AMP levels within cells .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with the α2-adrenergic receptor and adenylate cyclase . By acting as a partial agonist of the α2-adrenergic receptor, this compound can influence cell signaling pathways regulated by this receptor . Additionally, its ability to inhibit adenylate cyclase can impact cellular metabolism by altering cyclic AMP levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the α2-adrenergic receptor and adenylate cyclase . As a partial agonist of the α2-adrenergic receptor, it can modulate the activity of this receptor and influence downstream signaling pathways . Its inhibition of adenylate cyclase can lead to changes in cyclic AMP levels, which can affect various cellular processes, including gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Iodoclonidine hydrochloride typically involves the iodination of clonidine. One common method starts with benzamide, N-[[(2,6-dichloro-4-iodophenyl)amino]thioxomethyl]-. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the imidazoline ring.
Reduction: The compound can be reduced to remove the iodine atom, although this is less common.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine in the presence of a catalyst.
Major Products:
Oxidation: Products include various oxidized derivatives of this compound.
Reduction: The major product is the deiodinated form of the compound.
Substitution: Substituted derivatives where the iodine atom is replaced by another halogen or functional group.
Scientific Research Applications
p-Iodoclonidine hydrochloride is extensively used in scientific research due to its high affinity for α2 adrenergic receptors. Some of its applications include:
Chemistry: Used as a standard in chromatography and other analytical techniques.
Biology: Studied for its effects on adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects in cardiovascular and neurological disorders.
Industry: Utilized in the development of new adrenergic receptor agonists and antagonists
Comparison with Similar Compounds
Clonidine: Another α2 adrenergic receptor agonist with similar pharmacological properties but without the iodine atom.
Guanfacine: A selective α2A adrenergic receptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD).
Methyldopa: An α2 adrenergic receptor agonist used as an antihypertensive agent.
Uniqueness: p-Iodoclonidine hydrochloride is unique due to its high affinity for α2 adrenergic receptors and its specific iodinated structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCGXOSKNHMYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910676 | |
| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500361 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108294-53-7 | |
| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Iodoclonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)









![(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B51057.png)


